![molecular formula C21H41NO2 B1664824 9-Octadecenamide, N-((1R)-2-hydroxy-1-methylethyl)-, (9Z)- CAS No. 213182-22-0](/img/structure/B1664824.png)
9-Octadecenamide, N-((1R)-2-hydroxy-1-methylethyl)-, (9Z)-
Overview
Description
“9-Octadecenamide, N-((1R)-2-hydroxy-1-methylethyl)-, (9Z)-” is a chemical compound with the molecular formula C18H35NO . It is also known by other names such as Oleic acid amide, (Z)-9-Octadecenamide, cis-9-Octadecenamide, Diamid O, Amide O, and (9Z)-9-Octadecenamide .
Molecular Structure Analysis
The molecular structure of “9-Octadecenamide, N-((1R)-2-hydroxy-1-methylethyl)-, (9Z)-” consists of 18 carbon atoms, 35 hydrogen atoms, and 1 nitrogen atom . The average mass of the molecule is 281.477 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “9-Octadecenamide, N-((1R)-2-hydroxy-1-methylethyl)-, (9Z)-” include a molecular weight of 281.477 Da . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond acceptors and donors, freely rotating bonds, and polar surface area are not specified in the search results.
Scientific Research Applications
Metabolic Disorders Management
AM-3102 is recognized for its role in managing metabolic disorders due to its high-affinity agonistic action on PPAR-alpha receptors . It has been shown to reduce feeding and influence lipid metabolism, which can be beneficial in treating conditions like obesity and diabetes.
Anti-Inflammatory Effects
Studies have indicated that AM-3102 can modulate inflammatory responses. An oleoylethanolamide-based dietary supplement containing AM-3102 was found to reduce systemic inflammation in mice, suggesting potential applications in inflammatory diseases .
Appetite Regulation
As a PPAR-alpha agonist, AM-3102 has been utilized in research to explore appetite regulation mechanisms. Its ability to persistently reduce feeding when administered suggests potential for developing appetite suppressants .
Lipid Metabolism
AM-3102’s activation of PPAR-alpha also plays a significant role in lipid utilization and storage. It could be used to study the metabolic pathways involved in lipid turnover and storage, particularly in the liver and adipose tissue .
Neuroprotective Properties
There is evidence that AM-3102 may have neuroprotective properties. By influencing the endocannabinoid system, it could offer a research avenue for neurodegenerative diseases where inflammation and metabolism are factors .
Cardiovascular Health
Due to its effects on lipid metabolism and potential anti-inflammatory properties, AM-3102 could be relevant in cardiovascular health research. It may help in understanding the development of atherosclerosis and other heart-related conditions .
Mechanism of Action
Target of Action
AM-3102, also known as “9-Octadecenamide, N-((1R)-2-hydroxy-1-methylethyl)-, (9Z)-” or “Methyl oleoylethanolamide”, is an endogenous high-affinity PPAR-alpha agonist . PPAR-alpha, or Peroxisome proliferator-activated receptor alpha, is a nuclear receptor protein that regulates the expression of genes involved in lipid metabolism, inflammation, and more .
Mode of Action
AM-3102 interacts with its primary target, PPAR-alpha, by binding to it and activating it . This activation leads to changes in the expression of genes regulated by PPAR-alpha, influencing various biological processes .
Biochemical Pathways
The activation of PPAR-alpha by AM-3102 affects several biochemical pathways. These include pathways involved in lipid metabolism and inflammation . The specific downstream effects of these pathway alterations depend on the cellular context and the specific genes that are regulated by PPAR-alpha .
Pharmacokinetics
AM-3102 is resistant to enzymatic hydrolysis . This resistance likely contributes to its bioavailability, allowing it to persist in the body and exert its effects over a longer period . .
Result of Action
The activation of PPAR-alpha by AM-3102 leads to changes in gene expression that can have various molecular and cellular effects. For example, it has been reported that AM-3102 persistently reduces feeding when administered in vivo either parenterally or orally . This suggests that it may influence processes related to appetite and energy balance .
Action Environment
The action, efficacy, and stability of AM-3102 can be influenced by various environmental factors. For instance, factors such as the presence of other molecules that can bind to PPAR-alpha, the specific cellular context in which AM-3102 is acting, and the individual’s overall physiological state can all potentially influence the action of AM-3102 . .
properties
IUPAC Name |
(Z)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10-/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVYNYWIRWMRHH-JPMGXVIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016487 | |
Record name | AM-3102 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Octadecenamide, N-((1R)-2-hydroxy-1-methylethyl)-, (9Z)- | |
CAS RN |
213182-22-0 | |
Record name | AM-3102 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213182220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AM-3102 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AM-3102 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC1RMG3CPX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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